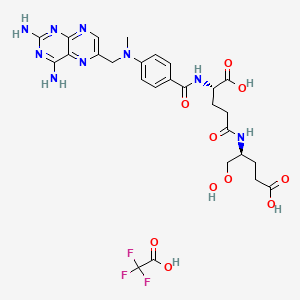
2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid typically involves the hydrolysis of kresoxim-methyl under controlled conditions . The reaction is carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the hydrolysis process . The reaction mixture is then acidified to precipitate the desired product, which is subsequently purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrolysis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in fungal respiration, thereby exerting its fungicidal effects . The exact molecular targets and pathways are still under investigation, but it is believed to disrupt the electron transport chain in fungal cells .
Comparación Con Compuestos Similares
Similar Compounds
Kresoxim-methyl: The parent compound from which 2-Desmethyl-2-hydroxymethyl Kresoxim-methyl Carboxylic Acid is derived.
Azoxystrobin: Another strobilurin fungicide with similar properties and applications.
Pyraclostrobin: A related compound with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structural features and its role as a metabolite of kresoxim-methyl .
Propiedades
Fórmula molecular |
C17H17NO5 |
|---|---|
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
(2Z)-2-[2-[[2-(hydroxymethyl)phenoxy]methyl]phenyl]-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C17H17NO5/c1-22-18-16(17(20)21)14-8-4-2-7-13(14)11-23-15-9-5-3-6-12(15)10-19/h2-9,19H,10-11H2,1H3,(H,20,21)/b18-16- |
Clave InChI |
VYCKDLWRTQBZRB-VLGSPTGOSA-N |
SMILES isomérico |
CO/N=C(/C1=CC=CC=C1COC2=CC=CC=C2CO)\C(=O)O |
SMILES canónico |
CON=C(C1=CC=CC=C1COC2=CC=CC=C2CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


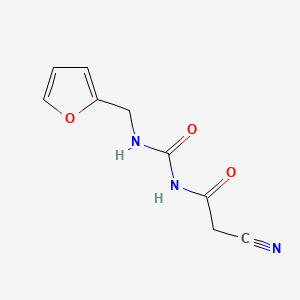

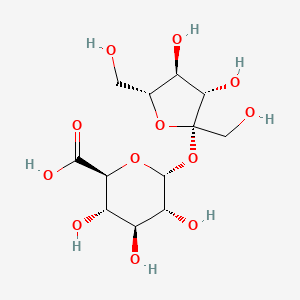
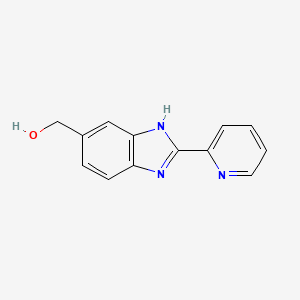
![tert-butyl N-[2-[1-(6-carbamoylfuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13855350.png)
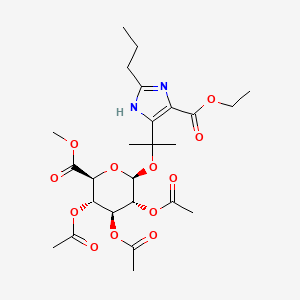
![N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)
![2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid](/img/structure/B13855365.png)
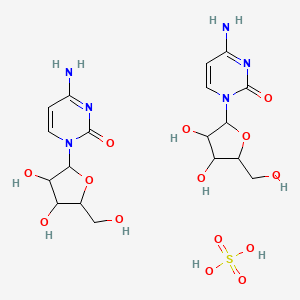
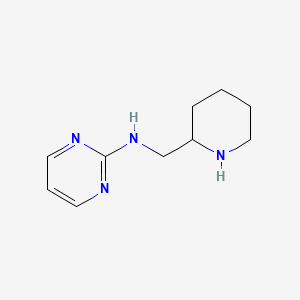

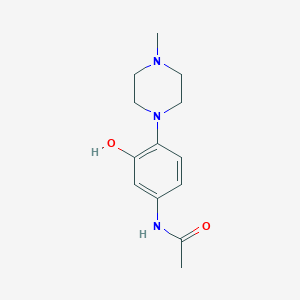
![4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)
